4-Cyclopropoxy-3-isopropylpicolinonitrile
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Overview
Description
4-Cyclopropoxy-3-isopropylpicolinonitrile is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a picolinonitrile core. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-isopropylpicolinonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclopropanation of a suitable precursor followed by nitrile formation. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-isopropylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Cyclopropoxy-3-isopropylpicolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-isopropylpicolinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyclopropoxy-3-isopropylpicolinonitrile include other picolinonitrile derivatives and cyclopropoxy-substituted compounds. Examples include:
- 4-Cyclopropoxy-6-isopropylpicolinonitrile
- 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-propan-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12-10(7-13)14-6-5-11(12)15-9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 |
InChI Key |
HXFFFZZLYLEEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1C#N)OC2CC2 |
Origin of Product |
United States |
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